Enabling Synthesis of CDK Inhibitor II: 22.5 µM IC50 Achieved via 8-Chloro Displacement
The compound serves as an essential building block for preparing cyclin-dependent kinase (CDK) inhibitors. In the patent literature, condensation of 8-chloro-3-methylimidazo[1,2-a]pyrazine with 4-(aminomethyl)pyridine produced compound II, which demonstrated an IC50 value of 22.5 µM against CDKs [1]. This direct synthetic utility is not shared by 8-unsubstituted or 8-fluoro analogs, which require different and often harsher coupling conditions to install the same amine functionality.
| Evidence Dimension | CDK inhibitory activity of derivative (IC50) |
|---|---|
| Target Compound Data | 22.5 µM (derivative II) |
| Comparator Or Baseline | 8-unsubstituted imidazo[1,2-a]pyrazine (no activity reported for analogous derivative) |
| Quantified Difference | Not applicable (comparator lacks functional handle for derivatization) |
| Conditions | Enzymatic assay against cyclin-dependent kinases |
Why This Matters
This quantitative activity data for a derivative directly derived from the target compound demonstrates its unique role in accessing bioactive molecules, justifying its procurement over analogs lacking the 8-chloro handle.
- [1] Paruch K, Guzi T, Dwyer M, Doll R, Girivallabhan V, Mallams A. Imidazopyrazines as Cyclin Dependent Kinase Inhibitors. Patent WO 2004026877 A1. 2004. View Source
